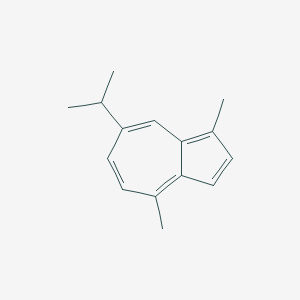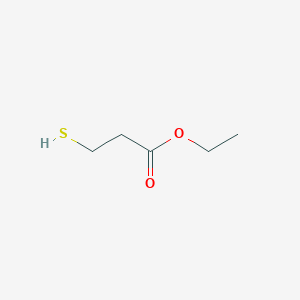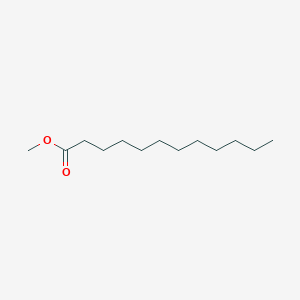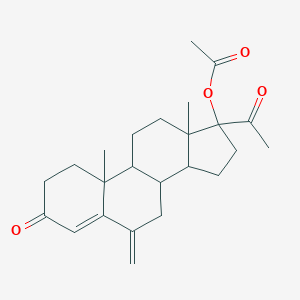
6-Methylenehydroxyprogesterone Acetate
Übersicht
Beschreibung
6-Methylenehydroxyprogesterone Acetate (6-MPA) is a synthetic progestin, or a progesterone derivative, that is used in laboratory experiments and medical treatments. 6-MPA is a synthetic analog of progesterone, a natural hormone produced by the ovaries and the adrenal glands. It is also known as this compound, 6-Methylene-17α-hydroxyprogesterone, or 6-Methylene-17α-hydroxypregn-4-ene-3,20-dione.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Molecular Analysis
6-Methylenehydroxyprogesterone Acetate's molecular configuration, conformation, and crystal structure have been extensively studied. It belongs to the monoclinic crystallographic system and has been characterized through various spectroscopic analyses, including NMR, IR, UV, MS, and TLC. The detailed molecular and structural understanding provides a foundation for further research and potential applications in various scientific fields (Liu Cun-fan, 2015).
2. Pharmacokinetics and Metabolic Profiling
The pharmacokinetics and metabolic profiling of related compounds, like Medroxyprogesterone Acetate (MPA), have been studied in depth. These studies provide insight into the metabolic pathways, identifying the cytochrome P450 isoforms involved in the hydroxylation processes. Such studies are crucial for understanding the metabolism and potential interactions of this compound in biological systems (Jiang-wei Zhang et al., 2008).
3. Progestin Properties and Therapeutic Applications
This compound, as a progestin derivative, shares properties with other progestins like Medroxyprogesterone Acetate and Chlormadinone Acetate. These compounds are widely used in hormone replacement therapy and contraceptive applications. Understanding the progestogenic, anti-androgenic, and other pharmacodynamic properties of these compounds provides valuable insights into the potential therapeutic applications of this compound (R. Druckmann, 2009).
4. Structural Analysis and Drug Design
The crystal structure of this compound and its interaction with biological receptors, like the androgen receptor, have been studied to provide insights for ligand-induced conformational changes and structure-based drug design. These findings are instrumental in understanding the compound's mode of action and for designing drugs with improved efficacy and safety profiles (Casey E. Bohl et al., 2007).
Wirkmechanismus
Target of Action
6-Methylene Progesterone Acetate, also known as 6-Methylenehydroxyprogesterone Acetate or 17-Hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate, is a progestin . Progestins are synthetic compounds that mimic the action of progesterone, a hormone produced by the ovaries. The primary targets of progestins are progesterone receptors, which are found in various tissues throughout the body, including the uterus, cervix, vagina, mammary glands, and brain .
Mode of Action
6-Methylene Progesterone Acetate binds to progesterone receptors, triggering a series of intracellular events . This binding can lead to changes in gene expression, protein synthesis, and cellular function.
Biochemical Pathways
The biochemical pathways affected by 6-Methylene Progesterone Acetate are diverse, reflecting the wide distribution of progesterone receptors in the body. These pathways include reproductive processes, such as ovulation, implantation, and maintenance of pregnancy, as well as non-reproductive processes, such as modulation of immune response and neuroprotection .
Pharmacokinetics
Like other progestins, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors in its pharmacological activity .
Result of Action
The molecular and cellular effects of 6-Methylene Progesterone Acetate’s action depend on the specific tissue and the presence of progesterone receptors. In reproductive tissues, it can induce changes that prepare the uterus for implantation and support pregnancy . In non-reproductive tissues, it can have anti-inflammatory effects, promote myelination in the nervous system, and influence behavior and mood .
Action Environment
The action, efficacy, and stability of 6-Methylene Progesterone Acetate can be influenced by various environmental factors. These include the presence of other hormones, the physiological state of the individual (e.g., stage of menstrual cycle, pregnancy), and external factors such as diet and stress
Biochemische Analyse
Biochemical Properties
It is structurally related to 6α-Methylprogesterone (6α-MP), which is known to have weak androgenic, antiandrogenic, and synandrogenic actions
Cellular Effects
Related compounds such as 6α-MP have been shown to have weak androgenic, antiandrogenic, and synandrogenic actions . These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds such as 6α-MP have been shown to bind to multiple receptors . This suggests that 6-Methylene Progesterone Acetate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Related compounds such as 6α-MP are known to be metabolized in the body
Eigenschaften
IUPAC Name |
(17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZXIYKJHQMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954352 | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32634-95-0 | |
| Record name | NSC58799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 6-methylene progesterone acetate?
A1: Understanding the crystal structure of a compound provides valuable information about its three-dimensional shape and conformation. This information is crucial for understanding how the compound might interact with other molecules, including biological targets. In the case of 6-methylene progesterone acetate, knowing its precise structure [] can contribute to research on its structure-activity relationship (SAR), potentially leading to the development of new drugs or understanding its biological function.
Q2: What are the key structural features of 6-methylene progesterone acetate revealed by X-ray crystallography?
A2: X-ray analysis revealed that 6-methylene progesterone acetate crystallizes in the monoclinic crystallographic system, specifically in the space group P2(1) []. The study provides detailed information about the unit cell parameters, including lengths (a, b, c) and angles (α, β, γ), which define the shape and size of the repeating unit in the crystal lattice []. This detailed structural information can be further utilized in computational chemistry and modeling studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


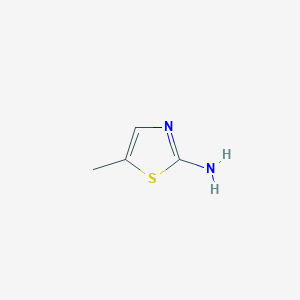
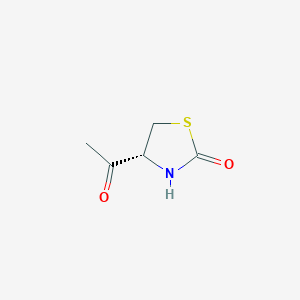
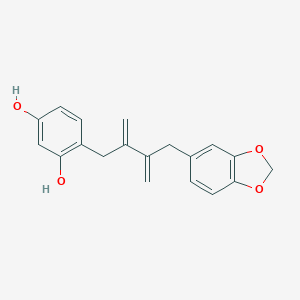
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
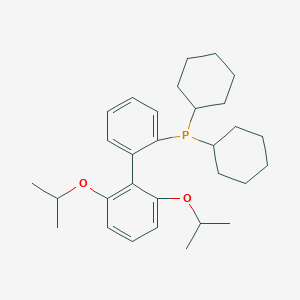
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)
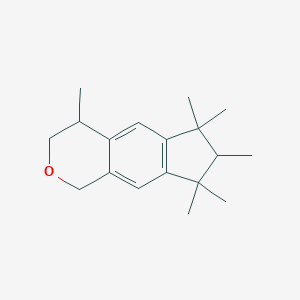

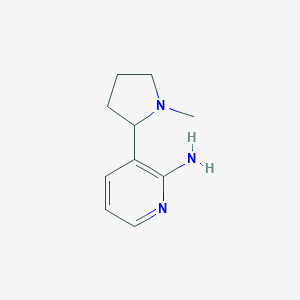
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
